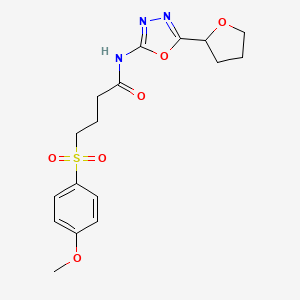

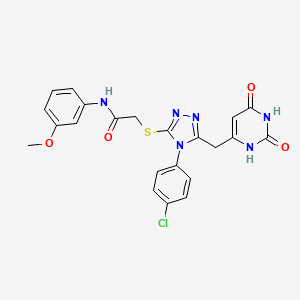

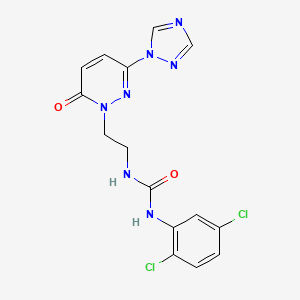

![molecular formula C9H11F3O4S B2943942 Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate CAS No. 339106-70-6](/img/structure/B2943942.png)

Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Stereoselective Cycloaddition Reactions

An unprecedented [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes offers a stereoselective method for synthesizing cyclic sulfoximines. The difluoro(phenylsulfonyl)methyl group plays a crucial role in facilitating the cycloaddition reaction and can be removed or substituted, transforming the difluorinated cyclic sulfoximines into cyclic sulfinamides (Wenchao Ye et al., 2014).

Triafulvene Generation and Trapping

Substituted methylidenecyclopropanes, easily derived from specific cyclopropane precursors, serve as attractive precursors for triafulvene, demonstrating the compound's versatility in generating reactive intermediates for further chemical transformations (A. Weber et al., 1989).

Synthesis of Trifluoromethyl-Cyclopropanes

The synthesis of 1,1-disubstituted trifluoromethyl-cyclopropanes from the reaction between trifluoromethylalkenes and unstabilized sulfonium ylides offers practical access to pharmacologically interesting cyclopropyl moieties, utilizing commercially available reagents at low temperatures (P. Cyr et al., 2019).

Convenient One-Pot Synthesis of Substituted Cyclopropanes

A three-component reaction involving sulfonium salts, malononitrile, and aldehydes in an ionic liquid or ethanol presents a convenient one-pot method for synthesizing substituted cyclopropanes. This process occurs stereoselectively, forming transcyclopropanes with higher yields in ionic liquids compared to ethanol (A. A. Shestopalov et al., 2003).

Regio- and Stereo-selective Synthesis of Trifluoromethylated Compounds

1,1,1-Trifluoro-3-phenylsulfonylpropene, a synthetic precursor for trifluoromethylated compounds, is prepared from methyl phenyl sulfone and ethyl trifluoroacetate. Its 1,3-dipolar cycloaddition with various nitrones yields trifluoromethylisoxazolidines with high regio- and stereo-selectivity, further converted into trifluoromethylated syn-3-amino alcohols (Hiroyasu Tsuge et al., 1995).

Propiedades

IUPAC Name |

methyl 1-(3,4,4-trifluorobut-3-enylsulfonyl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3O4S/c1-16-8(13)9(3-4-9)17(14,15)5-2-6(10)7(11)12/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQPLSCFIHJEKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)S(=O)(=O)CCC(=C(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

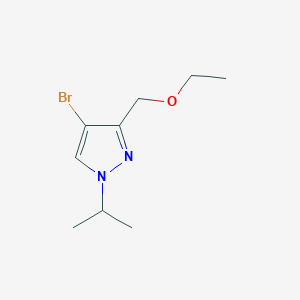

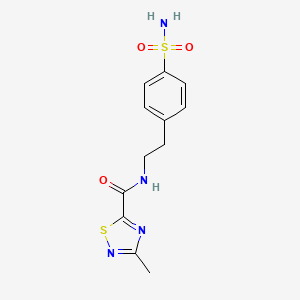

![1-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2943859.png)

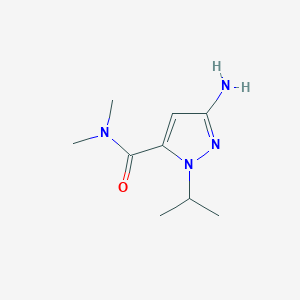

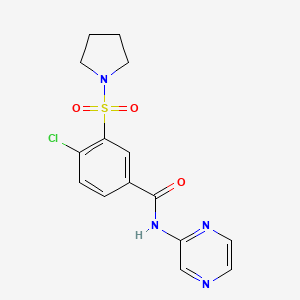

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2943862.png)

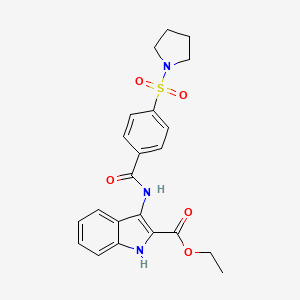

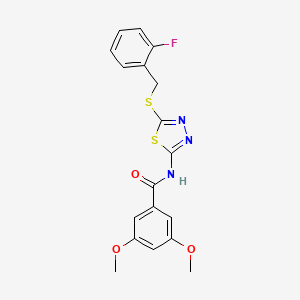

![N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2943879.png)

![(5-bromofuran-2-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2943881.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2943882.png)